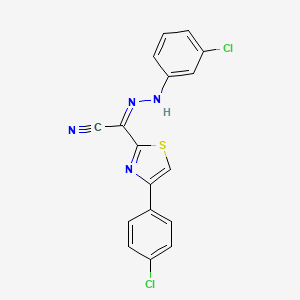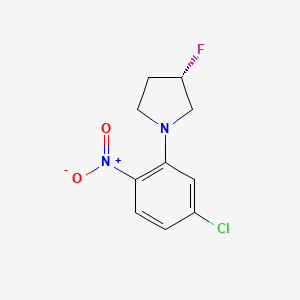
1-(5-Chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as CP-690,550, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first discovered by Pfizer in 2003 and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The synthesis of novel heterocyclic compounds, including those related to 1-(5-Chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, plays a critical role in the development of antimicrobial agents. For instance, the creation of new Pyridothienopyrimidines and Pyridothienotriazines through reactions involving similar heterocyclic moieties has been explored for their potent antimicrobial activities. These compounds were synthesized through various chemical reactions, including interaction with triethyl orthoformate or nitrous acid, and further chlorination using phosphorus oxychloride. The antimicrobial efficacy of these synthesized compounds was evaluated in vitro, demonstrating significant potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Biological Evaluation of Coumarin Derivatives
Further research into the synthesis and biological evaluation of new coumarin derivatives, including those structurally related to this compound, has been conducted. These derivatives were synthesized through the reaction of specific amino compounds with various reagents, leading to the formation of novel compounds with potential antimicrobial activity. The synthesized compounds underwent thorough antimicrobial testing, showcasing their potential as effective agents against various microbial strains (Al-Haiza, Mostafa, & El-kady, 2003).
Structural and Chemical Studies
Structural and chemical studies of pyrimidine derivatives, including those akin to this compound, have revealed intricate details about their molecular configurations. For example, investigations into the tautomerism, twinning, and disorder in various pyrimidine forms have provided insights into the molecular recognition processes that are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionality. These studies are essential for understanding the chemical and physical properties of such compounds, thereby aiding in the development of more effective drugs (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Eigenschaften
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O2/c11-5-1-15-9(16-2-5)17-3-6(8(18)19)7(4-17)10(12,13)14/h1-2,6-7H,3-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJVSJCPOQHZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=NC=C(C=N2)Cl)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2727068.png)
![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2727071.png)
![3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolan-4-one](/img/structure/B2727072.png)
![2-[(4,4-Difluorocyclohexyl)oxy]pyrazine](/img/structure/B2727073.png)
![N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2727075.png)
![[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid](/img/structure/B2727077.png)
![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2727078.png)
![2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide](/img/structure/B2727079.png)
![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/no-structure.png)
![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride](/img/structure/B2727083.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2727084.png)
![2-Chloro-N-[[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2727086.png)

